3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
Overview
Description
3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of fluorine, sulfonyl, amino, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-phenylpropanoic acid to introduce the nitro group. This is followed by sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonylamino group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonylamino group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-{[(4-fluorophenyl)amino]-3-(3-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar in having fluorine and aromatic groups.
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl group and aromatic structure.
Uniqueness
3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and nitrophenyl groups in the same molecule is relatively rare and offers distinct advantages in terms of versatility and functionality in various applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O6S/c16-11-4-6-13(7-5-11)25(23,24)17-14(9-15(19)20)10-2-1-3-12(8-10)18(21)22/h1-8,14,17H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBXSLTXFRTIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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